

Introduction to Vibrational Spectroscopy of Coordination Complexes

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Compound of Interest

Compound Name: Nickel chloride

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Vibrational spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational energy levels of molecules.^[1] When applied to coordination chemistry, it provides invaluable insights into the metal-ligand bonds and the internal vibrations of the ligands themselves.^{[1][2]}

- **Infrared (IR) Spectroscopy:** Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A molecular vibration is IR active only if it causes a change in the molecule's dipole moment.
- **Raman Spectroscopy:** Involves the inelastic scattering of monochromatic light (usually from a laser).^[3] A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.

For centrosymmetric molecules (those with a center of inversion), the rule of mutual exclusion often applies: vibrations that are IR active are Raman inactive, and vice versa. This makes IR and Raman spectroscopy complementary techniques for structural elucidation. For **nickel chloride** complexes, these methods are instrumental in identifying the coordination geometry (e.g., octahedral vs. tetrahedral), the nature of the Ni-Cl bond, and the influence of other coordinated ligands.^[3]

Experimental Protocols

The successful application of vibrational spectroscopy relies on meticulous experimental procedures. The following sections outline generalized protocols for IR and Raman analysis of

nickel chloride complexes.

Infrared (IR) Spectroscopy

A common technique for solid-state IR analysis is Attenuated Total Reflectance (ATR), while transmission is used for samples pressed into discs (e.g., with KBr or polyethylene).

General Protocol for FT-IR Spectroscopy:

- **Sample Preparation:**
 - Solids: The solid complex is either finely ground and pressed into a pellet with a suitable matrix (e.g., KBr for mid-IR, polyethylene for far-IR) or placed directly onto the crystal of an ATR accessory.^[4] For hydrated complexes, care must be taken to avoid dehydration from overheating during sample preparation.
 - Solutions: The complex is dissolved in a suitable solvent that has minimal absorption in the spectral region of interest. The solution is then placed in a liquid cell with appropriate window materials (e.g., NaCl, KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is typically used. For studying metal-chloride bonds, which vibrate at low frequencies, the spectrometer must be equipped for the far-infrared region (typically $< 400\text{ cm}^{-1}$).^[4]
- **Data Acquisition:**
 - A background spectrum of the empty sample holder (or pure solvent) is recorded.
 - The sample spectrum is then recorded, typically over a range of $4000\text{--}400\text{ cm}^{-1}$ (mid-IR) and $400\text{--}50\text{ cm}^{-1}$ (far-IR).^[4]
 - Multiple scans (e.g., 64) are co-added to improve the signal-to-noise ratio.^[4]
 - A typical resolution is 4 cm^{-1} .^[4]
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Raman spectroscopy is particularly useful for aqueous solutions due to the weak Raman scattering of water and for studying low-frequency metal-ligand vibrations.

General Protocol for Raman Spectroscopy:

- Sample Preparation:
 - Solids: The crystalline or powdered sample is placed in a glass capillary tube or on a microscope slide.
 - Solutions: The solution is placed in a cuvette or NMR tube.
- Instrumentation: A Raman spectrometer equipped with a monochromatic laser source is used. Common laser excitation wavelengths include 514.5 nm (Ar⁺), 532 nm, 785 nm, and 1064 nm (FT-Raman).^{[4][5][6]} The choice of laser is critical to avoid sample fluorescence and decomposition.
- Data Acquisition:
 - The laser is focused on the sample.
 - Scattered light is collected at a 90° or 180° (backscattering) angle.
 - Spectra are recorded over a desired range of Raman shifts (cm⁻¹).
 - Multiple scans are accumulated to enhance signal quality.^[6]
- Data Processing: The resulting spectrum is plotted as intensity versus Raman shift.

The following diagram illustrates a typical workflow for the vibrational analysis of a **nickel chloride** complex.

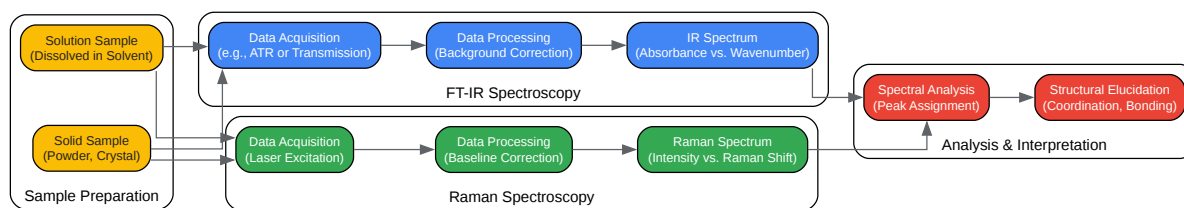


Diagram 1: Experimental Workflow for Vibrational Spectroscopy

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Caption: A generalized workflow for analyzing **nickel chloride** complexes.

Vibrational Data of Nickel Chloride Complexes

The vibrational frequencies of **nickel chloride** complexes are highly sensitive to their coordination environment, including the coordination number, the presence of other ligands, and the physical state. The Ni-Cl stretching vibrations ($\nu(\text{Ni-Cl})$) are particularly diagnostic and typically appear in the far-IR and low-frequency Raman regions ($< 400 \text{ cm}^{-1}$).

Anhydrous and Hydrated Nickel(II) Chloride

Anhydrous NiCl_2 has a layered CdCl_2 structure. Its Raman spectrum at low temperatures shows two prominent bands at 175.2 cm^{-1} and 270.9 cm^{-1} , assigned to the E_g and A_{1g} optic phonons, respectively.[5]

Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) is a common starting material. Its crystal structure consists of discrete $\text{trans}[\text{NiCl}_2(\text{H}_2\text{O})_4]$ units with two additional water molecules as water of crystallization.[7] The vibrational spectra of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and its deuterated analogue have been studied to assign the various modes of the coordinated water and the Ni-Cl bonds.[8]

Octahedral and Tetrahedral Complexes

The coordination geometry significantly influences the number and position of $\nu(\text{Ni-Cl})$ bands.

- Octahedral (O_h) Complexes: A complex like $[\text{NiCl}_6]^{4-}$ is expected to have one IR-active (T_{1u}) and two Raman-active (A_{1g} , E_g) Ni-Cl stretching modes.
- Tetrahedral (T_d) Complexes: A complex like $[\text{NiCl}_4]^{2-}$ is expected to have one IR-active (T_2) and two Raman-active (A_1 , T_2) Ni-Cl stretching modes.

In aqueous solutions, even at high concentrations, Ni(II) predominantly exists as the octahedral aqua ion, $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$, with only minor formation of inner-sphere chloro complexes like $[\text{Ni}(\text{H}_2\text{O})_5\text{Cl}]^+$.^[9] This indicates that significant changes in the vibrational spectrum suggesting tetrahedral species are not expected in simple aqueous NiCl_2 solutions at ambient conditions.^[9]

Complexes with Organic Ligands

The introduction of organic ligands alters the symmetry and electronic properties of the complex, which is reflected in the vibrational spectra. The $\nu(\text{Ni-Cl})$ frequencies can shift, and new bands corresponding to Ni-Ligand vibrations and perturbed internal ligand modes will appear. For instance, in formamide (FA) solutions, species such as octahedral $[\text{Ni}(\text{FA})_5\text{Cl}]^+$ and $[\text{Ni}(\text{FA})_4\text{Cl}_2]$ can form, identified by changes in both the ligand's internal modes and the appearance of Ni-Cl vibrations.^{[10][11]}

Data Summary Tables

The following tables summarize key vibrational frequencies for various **nickel chloride** complexes reported in the literature.

Table 1: Vibrational Frequencies of Anhydrous and Simple Chloro-Complexes

Complex/Species	Technique	Frequency (cm ⁻¹)	Assignment	Reference(s)
Anhydrous NiCl ₂	Raman	175.2	Eg phonon	[5]
Raman	270.9	A _{1g} phonon	[5]	
[Ni(terpy)(H ₂ O) ₂ Cl] ⁺	IR	246	v(Ni-Cl)	[12]
IR	256	v(Ni-Cl)	[12]	
Ni-MCM-41 Catalyst	Far-IR	314	v(Ni-Cl)	[13]

Table 2: Vibrational Frequencies of NiCl₂ Complexes with N-Donor Ligands

Complex	Technique	Frequency (cm ⁻¹)	Assignment	Reference(s)
[Ni(FA) ₄ Cl ₂] in formamide	IR	1640	Shifted v(C=O) of coordinated formamide	[10]
[Ni(Pyridine) ₂ (H ₂ O) ₂ Cl ₂]	IR	~400-200	Metal-pyridine and metal-halide vibrations	[14]
Mixed Ligand Ni(II) Complexes	IR	418-436	v(M-Cl)	[13]

Interpretation and Structure-Spectra Correlations

The primary utility of vibrational spectroscopy in this context is for structural diagnosis. The position of the v(Ni-Cl) stretching frequency provides a good indication of the coordination number and the overall electron density at the metal center.

Key Correlations:

- **Coordination Number:** Generally, the $\nu(\text{Ni-Cl})$ frequencies are higher for complexes with lower coordination numbers. For example, the stretching frequencies for a four-coordinate tetrahedral $[\text{NiCl}_4]^{2-}$ complex are expected to be at a higher energy than those for a six-coordinate octahedral $[\text{NiCl}_6]^{4-}$ complex, due to stronger bonds in the less crowded environment.
- **Ligand Effects:** The presence of other ligands, particularly strong σ -donors or π -acceptors, can influence the Ni-Cl bond strength via trans or cis effects, leading to shifts in the $\nu(\text{Ni-Cl})$ frequency.^[15]
- **Bridging vs. Terminal Chlorides:** Bridging chloride ligands have significantly lower stretching frequencies compared to terminal chlorides due to the distribution of bonding electron density over two metal centers.

The following diagram illustrates the logical relationships between the properties of a **nickel chloride** complex and its observed vibrational spectrum.

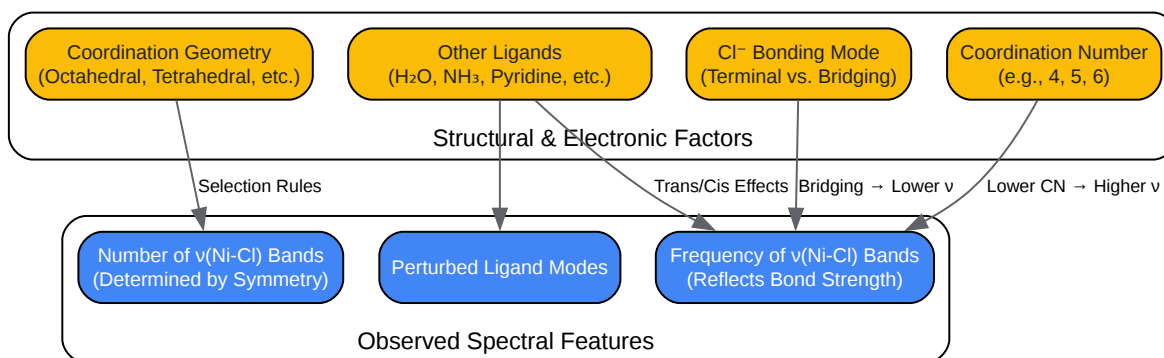


Diagram 2: Structure-Spectra Correlation in NiCl_2 Complexes

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References

- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel(II) chloride - Wikipedia [en.wikipedia.org]
- 8. Raman and infrared spectra of transition metal halide hexahydrates | Semantic Scholar [semanticscholar.org]
- 9. Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl₂-MgCl₂-H₂O System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using vibrational and electronic spectroscopies to investigate different complexes in the formamide/nickel chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Infrared and laser Raman studies of [Ni(II)(dppe)Cl₂] and [Co(III)(dppe)₂Cl₂]PF₆ (dppe = 1,2-bis(diphenylphosphino)ethane) - PubMed [pubmed.ncbi.nlm.nih.gov]
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